4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
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Overview
Description
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with the molecular formula C24H22N2O5 . It belongs to the anthracenedione class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Anthracenedione Core: This step involves the synthesis of the anthracenedione core structure through cyclization reactions.
Introduction of Amino and Hydroxy Groups: Amino and hydroxy groups are introduced through substitution reactions, often using reagents like ammonia or amines and hydroxylating agents.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group is attached via a coupling reaction, typically using a butoxyphenyl halide and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can undergo substitution reactions with various electrophiles.
Coupling Reactions: The butoxyphenyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Scientific Research Applications
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,8-Diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthracenedione derivatives, such as:
1,4-Diaminoanthraquinone: Known for its use in dye production.
2-Aminoanthraquinone: Studied for its anticancer properties.
1,5-Dihydroxyanthraquinone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78526-67-7 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O5/c1-2-3-10-31-13-6-4-12(5-7-13)14-11-16(26)19-21(22(14)28)24(30)18-15(25)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10,25-26H2,1H3 |
InChI Key |
MBMQRYFCQMKGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origin of Product |
United States |
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